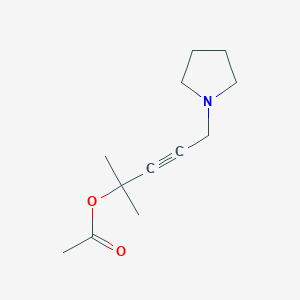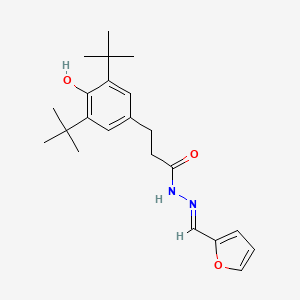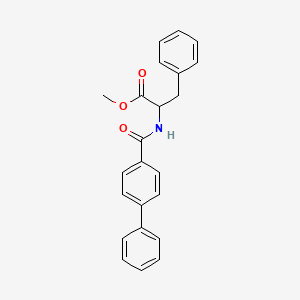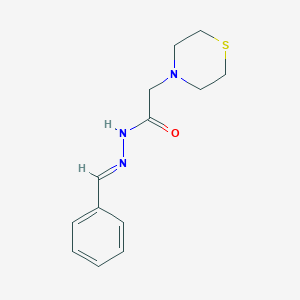
(4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone, also known as MBM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MBM belongs to the class of benzimidazole derivatives, which have been reported to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of (4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are involved in cell division. This compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the levels of various biochemical markers in cancer cells. In particular, this compound has been reported to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is an important antioxidant. Moreover, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone is its high potency against cancer cells, which makes it a promising candidate for further development as an anticancer agent. However, the limitations of this compound include its poor solubility in water, which may affect its bioavailability and limit its use in vivo.
Direcciones Futuras
There are several potential future directions for the research on (4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone. One possible direction is the development of more water-soluble derivatives of this compound that can be used in vivo. Another direction is the investigation of the potential of this compound as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. Moreover, the combination of this compound with other chemotherapeutic agents may be explored to enhance its anticancer activity. Finally, the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, may also be investigated.
In conclusion, this compound is a promising compound that has shown potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and to develop more effective derivatives for use in vivo.
Métodos De Síntesis
The synthesis of (4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone involves the reaction of 4-methoxybenzaldehyde with o-phenylenediamine in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with methyl chloroformate to yield the final product, this compound.
Aplicaciones Científicas De Investigación
(4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been reported to induce apoptosis and cell cycle arrest in cancer cells.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(1-methylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-14-6-4-3-5-13(14)17-16(18)15(19)11-7-9-12(20-2)10-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKFFRMTVGUAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid](/img/structure/B5604615.png)



![methyl 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5604652.png)
![2-cyclopropyl-9-(1H-imidazol-2-ylmethyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604654.png)
![N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5604658.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604665.png)
![(3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5604668.png)

![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol](/img/structure/B5604674.png)
![4-(4-hydroxy-3-methoxyphenyl)-1,3,5,6,8-pentamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5604676.png)
![{4-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604700.png)
![4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5604706.png)